5-Methoxy-2-(1-phenylethyl)phenol
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Overview
Description
5-Methoxy-2-(1-phenylethyl)phenol is an organic compound with the molecular formula C15H16O2 It is a phenolic compound characterized by a methoxy group (-OCH3) and a phenylethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a methoxy group onto a phenolic compound. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield the desired phenolic compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Methoxy-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its methoxy and phenylethyl groups may enhance its ability to interact with specific enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): A phenolic compound with a methoxy group at the ortho position.
4-Methoxyphenol: A phenolic compound with a methoxy group at the para position.
8-Methoxy-2-(2-phenylethyl)chromen-4-one: A chromone derivative with similar structural features.
Uniqueness
5-Methoxy-2-(1-phenylethyl)phenol is unique due to the specific positioning of its methoxy and phenylethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67223-12-5 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-methoxy-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-9-8-13(17-2)10-15(14)16/h3-11,16H,1-2H3 |
InChI Key |
VQZSDFNNSCIFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
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